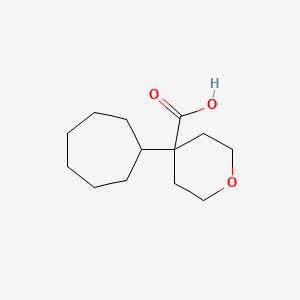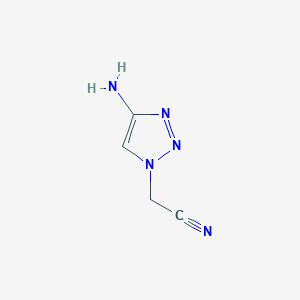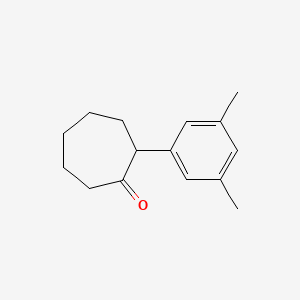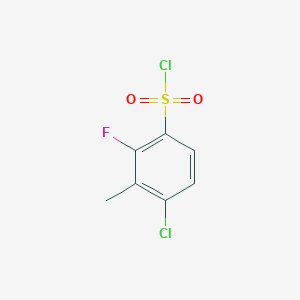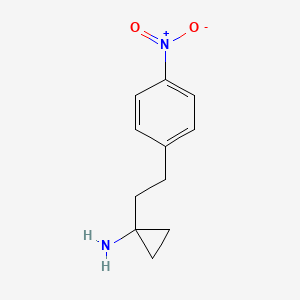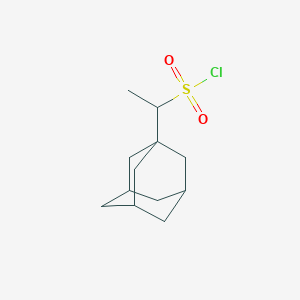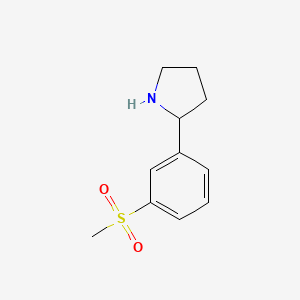![molecular formula C9H14O3 B13526974 Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(hydroxymethyl)bicyclo[211]hexane-2-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research This compound is part of the bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the bicyclo[2.1.1]hexane core .
Industrial Production Methods: Industrial production of this compound can be challenging due to the need for specialized equipment and reaction conditions. The use of a mercury lamp for the photochemical reaction is one such requirement, which can make scaling up the production process difficult .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the strained nature of the bicyclic ring system, which can make the compound more reactive under certain conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles like sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield a primary alcohol .
Scientific Research Applications
Methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying the effects of ring strain on chemical reactivity .
In biology and medicine, this compound can be used as a scaffold for the development of new drugs. The bicyclic structure can mimic the properties of other bioactive molecules, making it a potential candidate for drug design .
In industry, methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can be used in the development of new materials with unique properties. Its strained ring system can impart desirable characteristics such as increased rigidity and stability .
Mechanism of Action
The mechanism of action of methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is largely dependent on its interaction with molecular targets. The strained ring system can interact with enzymes and receptors in unique ways, potentially leading to novel biological effects. The exact pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate include other members of the bicyclo[2.1.1]hexane family, such as 1,2-disubstituted bicyclo[2.1.1]hexanes . These compounds share the same core structure but differ in the functional groups attached to the ring system.
Uniqueness: What sets methyl 1-(hydroxymethyl)bicyclo[21The presence of the hydroxymethyl and carboxylate groups can make this compound more versatile in chemical synthesis and biological applications .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-12-8(11)7-2-6-3-9(7,4-6)5-10/h6-7,10H,2-5H2,1H3 |
InChI Key |
YMRWREATBQAXBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC1(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


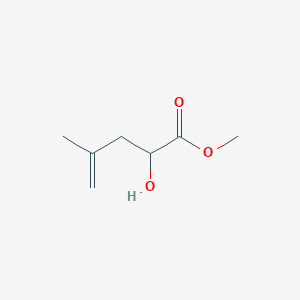
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
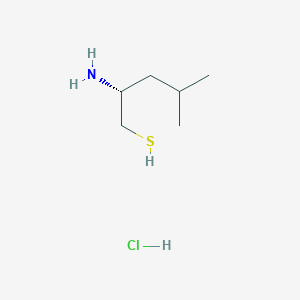
![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
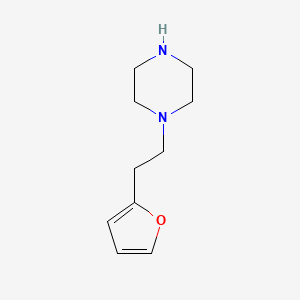
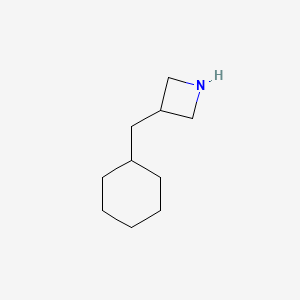
![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)
